N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxybenzyl group, a dihydropyrimidinylthio group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The dihydropyrimidinone core can be reacted with a suitable thiol to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-methoxybenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group or the thioether linkage.
Reduction: Reduction reactions could target the carbonyl groups in the dihydropyrimidinone or acetamide moieties.
Substitution: Nucleophilic substitution reactions could occur at the methoxybenzyl group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group could yield a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: can be compared with other acetamide derivatives or dihydropyrimidinone compounds.
Thioacetamides: Compounds with similar thioether linkages.
Methoxybenzyl derivatives: Compounds with similar aromatic substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-7-17-15(20)18-14(10)22-9-13(19)16-8-11-5-3-4-6-12(11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMPGZQVRGEVOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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